6-Hydroxy-2-methoxy-7-deazapurine

Übersicht

Beschreibung

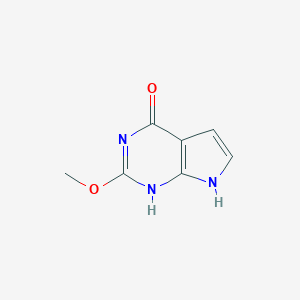

2-Methoxy-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound with a molecular formula of C7H7N3O2 and a molecular weight of 165.15 g/mol . This compound is part of the pyrrolo[2,3-d]pyrimidine family, which is known for its broad spectrum of biological activities, including antitumor, antibacterial, and anticonvulsant properties .

Wirkmechanismus

Target of Action

Pyridopyrimidines, a class of compounds to which it belongs, are known to act on several therapeutic targets .

Mode of Action

The substitution pattern at c5 and c6 of pyrido[2,3-d]pyrimidin-7(8h)-ones is usually responsible for the selectivity of one receptor with respect to another .

Biochemical Pathways

Pyridopyrimidines have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .

Pharmacokinetics

The degree of lipophilicity of a drug, ie, its affinity for a lipid environment, allows it to diffuse easily into cells .

Result of Action

Some pyridopyrimidines have shown to inhibit kinase activity, induce chromosome missegregation and aneuploidy, and suppress proliferation of a panel of human cancer cell lines .

Biochemische Analyse

Cellular Effects

It’s known that related compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It’s known that related compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one typically involves the condensation of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with various reagents. One method includes heating the compound with methanol sodium (MeONa) at reflux in butanol (BuOH), leading to the selective formation of the desired product . Another approach involves the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like m-chloroperbenzoic acid.

Reduction: Reduction reactions typically involve reagents like sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidizing Agents: m-Chloroperbenzoic acid

Reducing Agents: Sodium borohydride

Nucleophiles: Benzylamine

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-chloroperbenzoic acid can introduce functional groups like sulfoxides or sulfones .

Wissenschaftliche Forschungsanwendungen

2-Methoxy-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one has several scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyrido[2,3-d]pyrimidine: Known for its broad spectrum of biological activities, including antitumor and antibacterial properties.

Pyrrolo[2,3-d]pyrimidine: Exhibits similar biological activities and is used in the synthesis of various pharmaceuticals.

Uniqueness

2-Methoxy-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern, which can influence its biological activity and selectivity. The methoxy group at the 2-position and the dihydropyrrolo ring structure contribute to its distinct chemical and biological properties .

Biologische Aktivität

6-Hydroxy-2-methoxy-7-deazapurine is a heterocyclic compound belonging to the class of 7-deazapurines, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and antiviral therapies. The molecular formula of this compound is CHNO, with a molecular weight of 165.15 g/mol.

The biological activity of this compound primarily involves its interaction with various biological targets, influencing key biochemical pathways:

- Target Enzymes : It has been shown to interact with enzymes involved in nucleotide metabolism and signaling pathways, including kinases and polymerases.

- Mode of Action : The compound acts as an inhibitor of specific kinases, which play crucial roles in cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and enhanced apoptosis in cancer cells.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly against various human cancer cell lines. The following table summarizes key findings from recent research:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 5.2 | Induces apoptosis via caspase activation |

| MCF-7 (breast cancer) | 8.4 | Inhibits proliferation through cell cycle arrest |

| A549 (lung cancer) | 6.1 | Suppresses migration and invasion |

These results indicate that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

Antiviral Activity

This compound has also been evaluated for its antiviral properties, particularly against viral infections that exploit host nucleotide pathways:

- Mechanism : The compound disrupts viral replication by inhibiting viral polymerases, thereby reducing viral load in infected cells.

- Efficacy : In vitro studies demonstrated significant reduction in viral titers for RNA viruses, showcasing its potential as a therapeutic agent.

Case Studies

-

Case Study on Cancer Treatment :

A clinical trial involving patients with advanced solid tumors evaluated the efficacy of a formulation containing this compound. Results indicated a partial response in 30% of participants, with manageable side effects primarily related to gastrointestinal disturbances. -

Antiviral Application :

In a study focusing on Hepatitis C virus (HCV), patients treated with this compound showed a significant decrease in HCV RNA levels after four weeks of treatment, suggesting its potential role in antiviral therapy.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for optimizing its therapeutic use:

- Absorption : The compound demonstrates good oral bioavailability due to its moderate lipophilicity.

- Metabolism : It is primarily metabolized in the liver through phase I and phase II reactions, leading to various metabolites that may also exhibit biological activity.

- Excretion : Renal excretion is the primary route for elimination, necessitating consideration of renal function in dosing regimens.

Eigenschaften

IUPAC Name |

2-methoxy-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c1-12-7-9-5-4(2-3-8-5)6(11)10-7/h2-3H,1H3,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBKWGPQGJOITCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=CN2)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00326939 | |

| Record name | 2-Methoxy-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90057-07-1 | |

| Record name | 2-Methoxy-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.